![molecular formula C14H12N2O3 B1438763 6-(Benzylcarbamoyl)pyridine-2-carboxylic acid CAS No. 679398-19-7](/img/structure/B1438763.png)
6-(Benzylcarbamoyl)pyridine-2-carboxylic acid
Overview
Description
6-(Benzylcarbamoyl)pyridine-2-carboxylic acid (6-BCPA) is an organic compound with a structure consisting of a benzylcarbamoyl group attached to a pyridine ring. It is a derivative of pyridine, which is a heterocyclic aromatic organic compound. 6-BCPA has various applications in synthetic organic chemistry and has been used in a variety of scientific and research applications.
Scientific Research Applications
Organic Synthesis
Carboxylic acids, such as “6-(Benzylcarbamoyl)pyridine-2-carboxylic acid”, are versatile organic compounds used in various areas including organic synthesis . They are involved in many important reactions such as substitution, elimination, oxidation, and coupling .
Nanotechnology
In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . They assist in the surface modification of multiple wall carbon nanotubes (MWCNTs) .
Polymers
Carboxylic acids have applications in the area of polymers as monomers, additives, catalysts, etc . They can be used in the synthesis of both synthetic and natural polymers .
Catalyst in Multi-component Synthesis
“6-(Benzylcarbamoyl)pyridine-2-carboxylic acid” can be used as an efficient catalyst in the multi-component synthesis of pyrazolo[3,4-b]quinolinones . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produces pyrazolo[3,4-b]quinolinones in excellent yield .
Green Chemistry
The compound can be used in green chemistry for the synthesis of pyrazolo[3,4-b]quinolinones . This newly designed protocol quickly constructs products under milder conditions .
Raw Material in Various Fields
“6-(Benzylcarbamoyl)pyridine-2-carboxylic acid” is an important raw material in organic synthesis, agricultural fields, and in dyestuffs .
properties
IUPAC Name |
6-(benzylcarbamoyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-13(15-9-10-5-2-1-3-6-10)11-7-4-8-12(16-11)14(18)19/h1-8H,9H2,(H,15,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMHXSJUMLZNGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656176 | |
Record name | 6-(Benzylcarbamoyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzylcarbamoyl)pyridine-2-carboxylic acid | |
CAS RN |
679398-19-7 | |
Record name | 6-(Benzylcarbamoyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.